5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a thiophene and a trifluoromethyl group attached
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to undergo oxidation and electrophilic substitution reactions . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been involved in sulfide oxidation tuning, which can affect various biochemical pathways .
Result of Action
Similar compounds have been shown to have photocatalytic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiophene derivative with a trifluoromethylated pyridine derivative under specific conditions to form the desired thiazolo[4,5-b]pyridine core . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to produce the compound in bulk quantities while maintaining high quality and consistency .
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the thiophene or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound .
Scientific Research Applications
5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline: Similar in structure but with a quinoline ring instead of a pyridine ring.
5-Trifluoromethyl-1,2,3-triazoles: Contains a trifluoromethyl group and a different heterocyclic core.
Thiazolo[3,2-b]triazole: Another thiazole-containing compound with different substituents and ring fusion.
Uniqueness
5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine is unique due to its specific combination of a thiophene ring, a trifluoromethyl group, and a thiazolo[4,5-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula : C11H6F3N3S
- Molecular Weight : 273.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. Research indicates that it may exhibit:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, potentially through inhibition of bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals.
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
-
Antimicrobial Activity :
A study evaluated the effectiveness of the compound against various strains of bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent for bacterial infections. -
Anticancer Effects :
In vitro studies on HeLa cells demonstrated that the compound induced significant apoptosis at a concentration of 10.5 µM. The mechanism was linked to mitochondrial dysfunction and subsequent activation of caspase pathways. -
Inflammation Modulation :
Research involving RAW264.7 macrophages showed that the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 at an IC50 value of 20 µM, indicating its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3S2/c12-11(13,14)5-4-6(7-2-1-3-18-7)16-9-8(5)19-10(15)17-9/h1-4H,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWISPEUQFVJAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.